

Recommended solvent and concentration for BMS-986141

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Compound of Interest

Compound Name: BMS-986141

Cat. No.: B8257941

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Application Notes and Protocols: BMS-986141

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] Activated by thrombin, PAR4 plays a significant role in thrombosis.[2][3] Unlike the high-affinity thrombin receptor PAR1, which initiates a transient platelet response, the lower-affinity PAR4 mediates a more sustained signaling response, crucial for irreversible platelet aggregation.[4] Antagonism of PAR4 is a promising antiplatelet strategy, potentially offering a better safety profile with a lower risk of bleeding compared to other antiplatelet agents.[4][5] These application notes provide detailed information on the recommended solvents, concentrations, and protocols for the use of **BMS-986141** in research settings.

Physicochemical Properties and Solubility

BMS-986141 is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent to create stock and working solutions.

Solubility Data

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	[6]
Dimethylformamide (DMF)	Soluble	[1]

Recommended Concentrations for Experimental Use

The optimal concentration of **BMS-986141** will vary depending on the specific application, whether in vitro or in vivo. The following tables summarize concentrations and dosages reported in preclinical and clinical studies.

In Vitro Concentrations

Application	Test System	Agonist	Effective Concentration (IC ₅₀)	Concentration Range	Reference
Platelet Aggregation	Human Blood	PAR4 Agonist Peptide (PAR4-AP)	1.8 ± 0.3 nM	0 - 1 µM	[1] [6] [7]
Platelet Aggregation	Monkey Blood	PAR4 Agonist Peptide (PAR4-AP)	1.2 ± 0.3 nM	0 - 1 µM	[6] [7]
Platelet Aggregation	Human Platelets	PAR4 Agonist Peptide (PAR4-AP)	2.2 nM	0 - 1 µM	[1]

In Vivo and Clinical Dosages

Study Type	Species	Dosing Regimen	Dosage	Key Findings	Reference
Preclinical (Antithrombotic Efficacy)	Cynomolgus Monkey	Oral	0.05, 0.1, 0.5 mg/kg	Dose-dependent reduction in thrombus weight (36%, 63%, 88% respectively). [1][7]	[1][7]
Phase 1 (Single Ascending Dose)	Human	Single Oral Dose	2.5 mg - 150 mg	Doses of 75 and 150 mg produced $\geq 80\%$ inhibition of PAR4-AP-induced platelet aggregation for ≥ 24 hours. [5][8][9]	[5][8][9]
Phase 1 (Multiple Ascending Dose)	Human	Once Daily (14 days)	0.3 mg - 30 mg	Doses ≥ 10 mg completely inhibited PAR4-AP-induced platelet aggregation. [5][8][9]	[5][8][9]
Phase 2a	Human	Single Oral Dose	4 mg	Additive antithrombotic effects when used with aspirin	[10]

and/or

ticagrelor.[10]

Experimental Protocols

Protocol 1: Preparation of **BMS-986141** Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO or DMF, which can be stored for long-term use and diluted to working concentrations as needed.

Materials:

- **BMS-986141** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated precision balance
- Vortex mixer

Procedure:

- Pre-warm Solvent: Allow the anhydrous DMSO or DMF to come to room temperature before opening to prevent moisture absorption.
- Weigh **BMS-986141**: Accurately weigh the desired amount of **BMS-986141** powder in a sterile vial. For example, to prepare a 10 mM stock solution, start with 1 mg of **BMS-986141** (Molecular Weight: 561.63 g/mol).
- Calculate Solvent Volume: Use the following formula to calculate the required volume of solvent: $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$ For 1 mg of **BMS-986141** to make a 10 mM solution: $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 561.63 \text{ g/mol}) = 0.00017805 \text{ L} = 178.1 \text{ }\mu\text{L}$

- **Dissolution:** Add the calculated volume of DMSO or DMF to the vial containing the **BMS-986141** powder.
- **Mixing:** Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
- **Aliquoting and Storage:**
 - To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[\[1\]](#)
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[6\]](#)

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the stock solution to prepare working concentrations for use in cell-based assays, such as platelet aggregation studies.

Materials:

- **BMS-986141** stock solution (e.g., 10 mM in DMSO)
- Appropriate assay buffer or cell culture medium (ensure it is compatible with the final DMSO concentration)
- Sterile microcentrifuge tubes or a 96-well plate

Procedure:

- **Determine Final Concentration:** Decide on the final concentrations required for your experiment. For example, for an IC₅₀ determination, a range from 0.1 nM to 1 µM might be appropriate.
- **Intermediate Dilution:** Perform an intermediate dilution of the high-concentration stock solution. For example, dilute the 10 mM stock solution 1:100 in assay buffer to create a 100

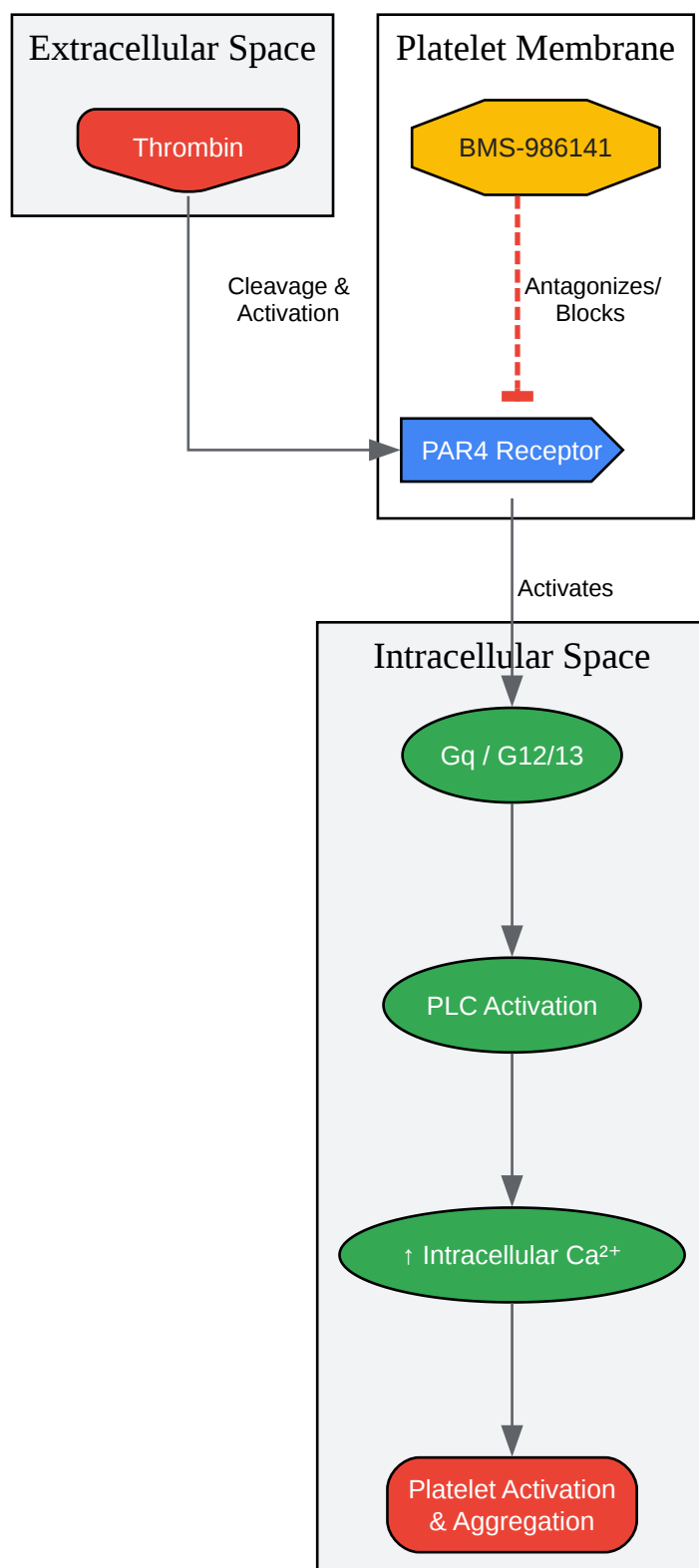
μM intermediate stock.

- Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically $\leq 0.1\%$) to avoid affecting cell viability or function. Ensure the vehicle control contains the same final concentration of the solvent.
- Serial Dilution: Perform a serial dilution from the intermediate stock to achieve the desired final concentrations. For example, in a 96-well plate, you can perform a 1:10 serial dilution by adding 10 μL of the higher concentration to 90 μL of assay buffer in the next well.
- Application to Assay: Add the prepared working solutions to your experimental setup (e.g., platelet-rich plasma) to achieve the final desired concentrations.

Visualizations

Mechanism of Action: PAR4 Antagonism

BMS-986141 acts by selectively blocking the PAR4 receptor on platelets. This prevents thrombin from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and thrombosis.

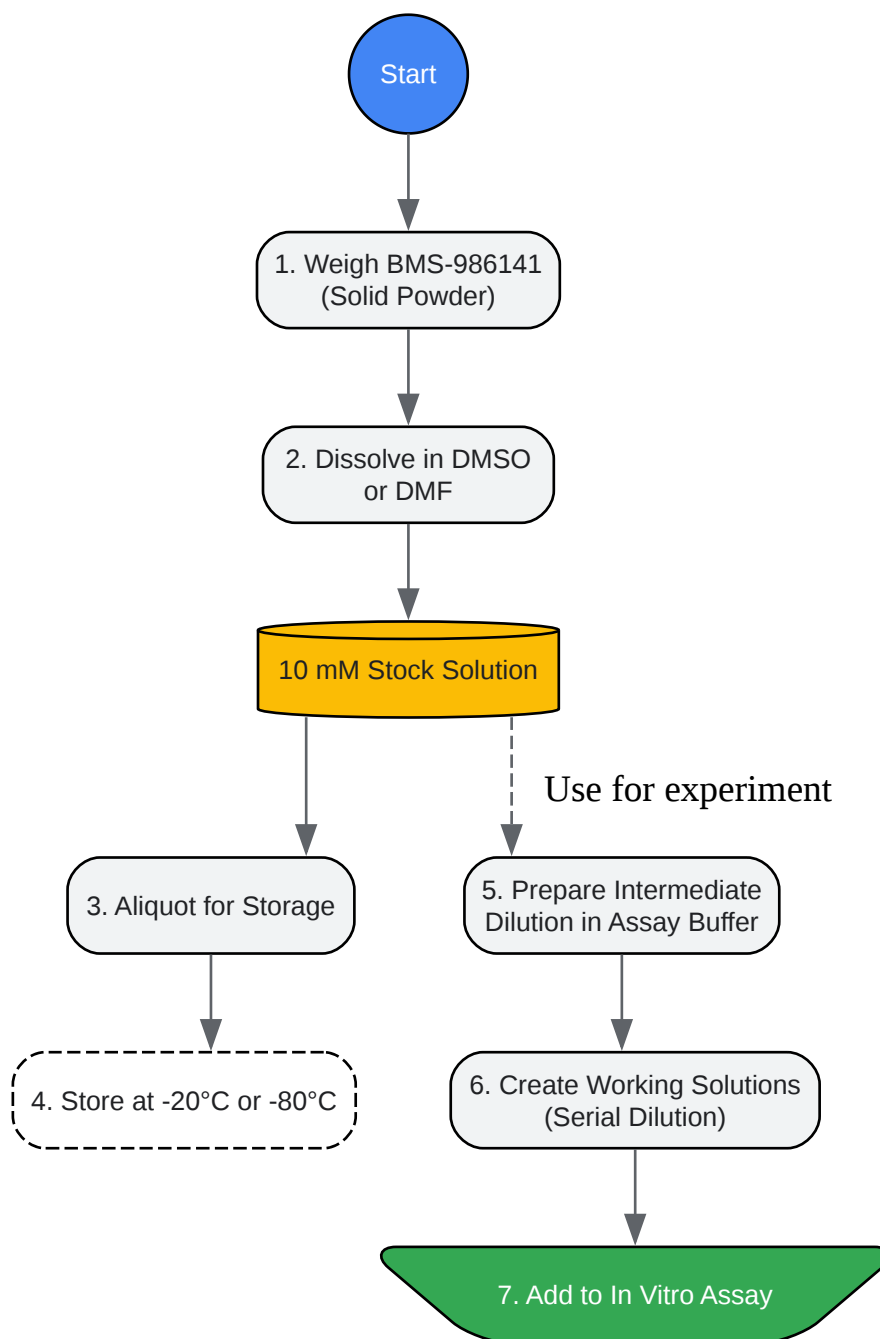


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Caption: **BMS-986141** blocks PAR4 activation by thrombin.

Experimental Workflow: Solution Preparation

The following diagram illustrates the logical flow for preparing **BMS-986141** from a solid powder to final working solutions for experimental use.



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Caption: Workflow for preparing **BMS-986141** solutions.

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